Praseodymium 2,4-Pentanedionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

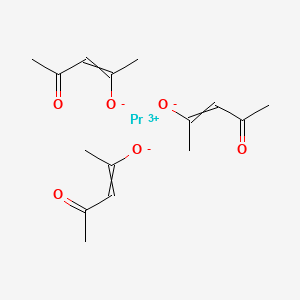

Praseodymium 2,4-pentanedionate, also known as Praseodymium (III) 2,4-pentanedionate, is a coordination complex of praseodymium with 2,4-pentanedione (acetylacetone). This compound is represented by the molecular formula C15H21O6Pr and has a molecular weight of 438.23 g/mol. It is commonly used in research applications due to its unique properties and reactivity.

Méthodes De Préparation

Industrial Production Methods: In an industrial setting, the synthesis of Praseodymium 2,4-pentanedionate involves large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Praseodymium 2,4-pentanedionate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form praseodymium oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state praseodymium compounds.

Substitution: The ligands in the complex can be substituted with other ligands to form new coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Various ligands such as water, ammonia, and other chelating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr2O3)

Reduction: Praseodymium (II) compounds

Substitution: New praseodymium coordination complexes

Applications De Recherche Scientifique

Praseodymium 2,4-pentanedionate is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a precursor for the synthesis of praseodymium-based catalysts and materials.

Biology: In studies involving the interaction of praseodymium complexes with biological molecules.

Medicine: Investigating the potential therapeutic applications of praseodymium compounds.

Industry: Used in the production of optical materials and as a dopant in various materials.

Mécanisme D'action

The mechanism by which Praseodymium 2,4-pentanedionate exerts its effects depends on its specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparaison Avec Des Composés Similaires

Praseodymium 2,4-pentanedionate is similar to other lanthanide 2,4-pentanedionate complexes such as:

Cerium 2,4-pentanedionate

Neodymium 2,4-pentanedionate

Europium 2,4-pentanedionate

These compounds share similar structural features but differ in their chemical reactivity and applications

Activité Biologique

Praseodymium 2,4-pentanedionate, also known as praseodymium(III) hexafluoro-2,4-pentanedionate, is an organometallic compound that has garnered interest in various fields including materials science and biomedicine. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in biomedical research.

- Molecular Formula : C₁₅H₃F₁₈O₆Pr

- Molecular Weight : 762.06 g/mol

- CAS Number : 47814-20-0

- InChI Key : SKKOUYOCVZQSKB-UHFFFAOYSA-N

Praseodymium compounds, including this compound, exhibit unique interactions with biological systems due to their metal ion properties. The biological activity can be attributed to several mechanisms:

- Metal Ion Interaction : Praseodymium ions can interact with various biomolecules, influencing enzymatic activity and cellular signaling pathways.

- Antioxidant Properties : Some studies suggest that praseodymium complexes may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary research indicates that praseodymium compounds may possess antimicrobial properties against certain pathogens.

Case Studies and Research Findings

- Antioxidant Activity

- Antimicrobial Studies

- Cellular Studies

Safety and Toxicology

Despite its potential benefits, safety data indicate that this compound can cause skin and eye irritation upon exposure. It is classified under GHS hazard statements as causing serious eye irritation and respiratory irritation . Proper handling and safety measures are essential when working with this compound.

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Causes skin irritation upon contact |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Applications in Biomedical Research

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its ability to interact with biological molecules positions it as a potential lead compound for developing new therapeutic agents.

- Nanotechnology : The compound's properties are being explored for use in nanocarriers for drug delivery systems.

- Diagnostic Tools : Due to its fluorescent properties, it may be utilized in imaging techniques for biological studies.

Propriétés

IUPAC Name |

4-oxopent-2-en-2-olate;praseodymium(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXQKISUYACYGB-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Pr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.